molecular formula C4H7N5O B2696323 1-methyl-1H-1,2,3-triazole-4-carbohydrazide CAS No. 1377248-55-9

1-methyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B2696323
CAS No.: 1377248-55-9
M. Wt: 141.134
InChI Key: KVIKYRCRVVRSPI-UHFFFAOYSA-N
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Description

1-methyl-1H-1,2,3-triazole-4-carbohydrazide is a heterocyclic compound that belongs to the class of triazoles It is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-1H-1,2,3-triazole-4-carbohydrazide can be synthesized through several methods. One common method involves the reaction of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with hydrazine hydrate. The reaction is typically carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as chromatography may be employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-1,2,3-triazole-4-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole derivatives.

    Reduction: Reduction reactions can convert the compound into different hydrazide derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the triazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

1-methyl-1H-1,2,3-triazole-4-carbohydrazide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-1,2,4-triazole-3-carbohydrazide
  • 5-amino-1H-1,2,4-triazole-3-carbohydrazide
  • 1-phenyl-1H-1,2,3-triazole-4-carbohydrazide

Uniqueness

1-methyl-1H-1,2,3-triazole-4-carbohydrazide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials .

Properties

IUPAC Name

1-methyltriazole-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c1-9-2-3(7-8-9)4(10)6-5/h2H,5H2,1H3,(H,6,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIKYRCRVVRSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1377248-55-9
Record name 1-methyl-1H-1,2,3-triazole-4-carbohydrazide
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